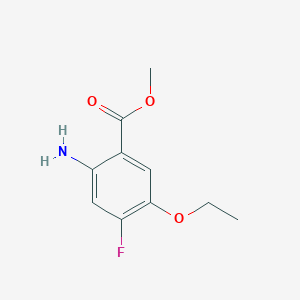

Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Description

Contextual Significance of Aromatic Esters in Organic Chemistry

Aromatic esters are a class of organic compounds that have long captured the attention of chemists due to their prevalence in nature and their broad utility in synthetic chemistry. orgsyn.org Found in fruits and flowers, they are often responsible for characteristic scents and flavors. nih.gov In the laboratory, the ester functional group provides a site for a variety of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the facile conversion of the ester into other functional groups. This reactivity, coupled with the stability of the aromatic ring, makes aromatic esters valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. orgsyn.org

Importance of Fluorinated Aromatic Scaffolds in Modern Chemical Synthesis

The introduction of fluorine atoms into aromatic systems can dramatically alter the physicochemical properties of a molecule. google.com Fluorine's high electronegativity and small size can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, fluorinated aromatic scaffolds have become increasingly important in medicinal chemistry and drug discovery. researchgate.net The strategic incorporation of fluorine can enhance the efficacy and pharmacokinetic profile of a drug candidate. nih.gov Modern synthetic methodologies have provided chemists with a range of tools for the selective introduction of fluorine into aromatic rings, further expanding the accessibility and utility of these valuable scaffolds. midas-pharma.com

Overview of Methyl 2-amino-5-ethoxy-4-fluorobenzoate as a Focus Compound for Advanced Investigation

This compound emerges as a compound of significant interest due to its unique combination of functional groups. It possesses a benzoate (B1203000) ester core, substituted with an amino group, an ethoxy group, and a fluorine atom. This specific arrangement of substituents suggests its potential as a valuable intermediate in the synthesis of more complex, biologically active molecules. The presence of the fluorine atom, in particular, hints at its potential utility in the development of novel pharmaceuticals. A thorough investigation into its synthesis, properties, and reactivity is warranted to fully unlock its potential in advanced chemical research.

While detailed, peer-reviewed research on the synthesis and applications of this compound is not extensively documented in publicly available literature, its structural components suggest a logical synthetic pathway. The synthesis would likely involve the esterification of the corresponding carboxylic acid, 2-amino-5-ethoxy-4-fluorobenzoic acid.

The following table outlines the key physicochemical properties of this compound, gathered from available chemical supplier data.

| Property | Value |

| CAS Number | 1248353-15-2 |

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol |

This data is compiled from chemical supplier databases and has not been independently verified by peer-reviewed studies.

Due to the limited availability of in-depth research findings, a detailed exploration of its reactivity and specific applications remains an area for future investigation. The scientific community is encouraged to explore the potential of this and similar molecules to contribute to the advancement of chemical synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-ethoxy-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-3-15-9-4-6(10(13)14-2)8(12)5-7(9)11/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCWERBVVZIGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)OC)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Retrosynthetic Analysis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the functional groups attached to the benzene (B151609) ring: the methyl ester, the amino group, and the ethoxy group.

A primary retrosynthetic disconnection is the ester linkage, leading back to 2-amino-5-ethoxy-4-fluorobenzoic acid and methanol (B129727). The synthesis of substituted benzoic acids is a well-established field. orgsyn.orggoogle.com Further disconnection of the ethoxy group via a Williamson ether synthesis approach points to a key intermediate: Methyl 2-amino-4-fluoro-5-hydroxybenzoate. wikipedia.orgmasterorganicchemistry.comyoutube.comjk-sci.com This intermediate is particularly attractive as the phenolic hydroxyl group provides a handle for the introduction of the ethoxy moiety late in the synthesis, minimizing potential side reactions with other reagents.

The amino group can be traced back to a nitro group through a functional group interconversion (FGI). The reduction of a nitro group to an amine is a common and high-yielding reaction in organic synthesis. google.comgoogle.com This leads to a hypothetical precursor, Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate. The arrangement of the substituents on this precursor is critical and dictates the initial choice of starting material. A plausible starting material for the synthesis of this intermediate would be a difluoronitrobenzene derivative, where the differential reactivity of the fluorine atoms can be exploited for regioselective substitution.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be proposed and optimized. These routes can be categorized into multi-step syntheses, one-pot or cascade reactions, and those designed with green chemistry principles in mind.

A common approach to synthesizing polysubstituted aromatic compounds is a linear, multi-step sequence. For this compound, a plausible multi-step synthesis is outlined below:

Nitration and Halogenation: The synthesis could commence with the nitration of a suitable fluorinated precursor, followed by the introduction of a second fluorine atom if necessary. The regiochemistry of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents.

Hydroxylation: Introduction of the hydroxyl group can be achieved through nucleophilic aromatic substitution of a halide or through other hydroxylation methods. The position of this substitution is crucial for the final arrangement of the functional groups.

Etherification: The hydroxyl group of the resulting phenol (B47542) can be converted to an ethoxy group via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comjk-sci.com This typically involves deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide.

Reduction of the Nitro Group: The nitro group is then reduced to an amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Esterification: The final step is the esterification of the carboxylic acid with methanol. This can be achieved through a Fischer esterification using an acid catalyst, or by converting the carboxylic acid to an acid chloride followed by reaction with methanol. nih.gov

An alternative multi-step approach could involve the synthesis of 4-fluoro-5-ethoxyaniline as a key intermediate. wikipedia.org This aniline (B41778) derivative could then be subjected to carboxylation and subsequent methylation to afford the target molecule. The synthesis of related fluorinated anilines has been reported, providing a basis for this approach. google.comresearchgate.net

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | Nitration/Halogenation | HNO3/H2SO4, followed by halogenation | Substituted fluoronitrobenzene |

| 2 | Hydroxylation | NaOH, heat | Fluoronitrophenol derivative |

| 3 | Etherification | Ethyl halide, base (e.g., K2CO3) | Ethoxyfluoronitrobenzene derivative |

| 4 | Reduction | H2, Pd/C or Sn/HCl | Ethoxyfluoroaniline derivative |

| 5 | Carboxylation/Esterification | CO2, followed by CH3OH/H+ | This compound |

To improve efficiency and reduce waste, one-pot and cascade reaction sequences are increasingly sought after in organic synthesis. While a specific one-pot synthesis for this compound has not been reported, the principles can be applied to its synthesis. For instance, the reduction of the nitro group and the esterification of the carboxylic acid could potentially be combined in a single pot under certain conditions.

Cascade reactions, where a single event triggers a series of subsequent transformations, offer an elegant approach to building molecular complexity. A hypothetical cascade sequence for a related structure could involve an initial Michael addition, followed by an intramolecular cyclization and subsequent aromatization to form the substituted benzene ring. While challenging to design for this specific target, the development of such a process would represent a significant advancement in its synthesis.

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. This can be achieved through the use of safer solvents, renewable starting materials, and catalytic methods, and by designing energy-efficient reactions.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free reaction conditions or the use of more sustainable solvents like water, supercritical fluids, or bio-derived solvents is a key aspect of green chemistry. For the synthesis of this compound, exploring microwave-assisted solvent-free reactions for steps like the Williamson ether synthesis or the esterification could significantly reduce the environmental footprint.

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the context of synthesizing this compound, several steps can benefit from catalytic approaches.

Catalytic Reduction: The reduction of the nitro group is a prime example. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that produces water as the only byproduct. google.com

Acid/Base Catalysis: The esterification step is typically catalyzed by a strong acid. nih.gov The use of solid acid catalysts that can be easily recovered and reused would be a greener alternative to homogeneous mineral acids. Similarly, the Williamson ether synthesis can be facilitated by phase-transfer catalysts, which can enhance reaction rates and allow for the use of milder reaction conditions.

The development of novel catalytic systems that can effect multiple transformations in a single pot would be a significant step towards a more sustainable synthesis of this important chemical intermediate.

Green Chemistry Principles in Synthesis Design

Precursor Chemistry and Intermediate Functionalization

The synthesis of this compound typically commences from precursors that already contain some of the desired functionalities. A plausible and strategic starting material is 4-fluoro-5-hydroxy-2-nitrobenzoic acid . This precursor is commercially available and provides a scaffold upon which the remaining ethoxy and methyl ester groups can be installed, followed by the conversion of the nitro group to the final amine.

The synthetic sequence from this precursor involves several key intermediate functionalization steps:

Etherification: The hydroxyl group of 4-fluoro-5-hydroxy-2-nitrobenzoic acid can be converted to an ethoxy group via a Williamson ether synthesis . wikipedia.org This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate. The choice of base and solvent is critical to ensure efficient conversion while minimizing side reactions.

Esterification: The carboxylic acid functionality is converted to a methyl ester. This can be achieved through Fischer esterification, reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. semanticscholar.org Alternatively, treatment with diazomethane (B1218177) or other methylating agents can also be employed, particularly for small-scale syntheses. The timing of this step can be varied; it may be performed on the initial precursor or on a later intermediate.

Reduction of the Nitro Group: The final step in the synthesis is the reduction of the nitro group to an amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be effective.

The following table outlines the key precursors and intermediates in a likely synthetic pathway:

| Compound Name | Structure | Role in Synthesis |

| 4-Fluoro-5-hydroxy-2-nitrobenzoic acid | Chemical structure of 4-Fluoro-5-hydroxy-2-nitrobenzoic acid | Starting Material |

| Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate | Chemical structure of Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate | Intermediate after Esterification |

| Methyl 4-fluoro-5-ethoxy-2-nitrobenzoate | Chemical structure of Methyl 4-fluoro-5-ethoxy-2-nitrobenzoate | Intermediate after Etherification |

| This compound | Chemical structure of this compound | Final Product |

Reaction Kinetics and Mechanistic Pathways of Formation

The formation of this compound involves several distinct reaction mechanisms. A key step, the introduction of the ethoxy group, likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism if a precursor like methyl 4-fluoro-5-chloro-2-nitrobenzoate were used. chemistrysteps.commasterorganicchemistry.com In this mechanism, the electron-withdrawing nitro group in the ortho position and the fluorine atom in the para position to the leaving group (e.g., chlorine) activate the aromatic ring towards nucleophilic attack by the ethoxide ion. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of this reaction is influenced by the nature of the solvent, the concentration of the nucleophile, and the temperature.

The kinetics of the esterification of the carboxylic acid group, if performed under acidic conditions (Fischer esterification), typically follow second-order kinetics, being first order in both the carboxylic acid and the alcohol. The rate is dependent on the concentration of the acid catalyst and the temperature. The reaction is an equilibrium process, and the removal of water can drive it towards the product side. nih.gov

The reduction of the nitro group is a complex heterogeneous catalytic process if hydrogenation is used. The reaction rate is dependent on several factors, including the activity of the catalyst, the hydrogen pressure, the temperature, and the nature of the solvent. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of reduction steps.

Stereochemical Considerations in Synthesis

For the synthesis of this compound, stereochemical considerations are generally not applicable. The molecule is achiral, meaning it does not have a non-superimposable mirror image, and there are no stereocenters generated during the proposed synthetic pathway. The starting materials and intermediates are also achiral. Therefore, the synthesis does not require the use of chiral reagents or asymmetric catalytic methods to control stereochemistry.

Yield Enhancement and Purity Optimization Techniques

Optimizing the yield and purity of this compound requires careful attention to each step of the synthesis.

For the Williamson ether synthesis:

Yield Enhancement: The choice of a strong, non-nucleophilic base can ensure complete deprotonation of the hydroxyl group, maximizing the concentration of the reactive phenoxide. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the SN2 reaction. masterorganicchemistry.com Running the reaction at an elevated temperature can also increase the reaction rate, though this must be balanced against the potential for side reactions.

Purity Optimization: Careful control of stoichiometry to avoid excess ethylating agent can prevent side reactions. Purification of the intermediate product by column chromatography or recrystallization is crucial to remove any unreacted starting material or byproducts before proceeding to the next step.

For the esterification:

Yield Enhancement: In Fischer esterification, using a large excess of methanol can shift the equilibrium towards the product side. The use of a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed can also significantly improve the yield. semanticscholar.org

Purity Optimization: After the reaction, washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will remove any unreacted carboxylic acid. Subsequent purification by distillation or chromatography will yield the pure ester.

For the nitro group reduction:

Yield Enhancement: The choice of catalyst and reaction conditions is critical. High-pressure hydrogenation can often lead to higher yields and shorter reaction times. Ensuring the catalyst is active and not poisoned is also important for achieving high conversion.

Purity Optimization: After the reduction, the catalyst must be carefully removed by filtration. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography to remove any partially reduced intermediates or other impurities. google.com Recrystallization from solvents like xylene has been shown to be effective for purifying similar aminobenzoic acid derivatives. google.com

The following table summarizes techniques for yield and purity optimization:

| Reaction Step | Yield Enhancement Techniques | Purity Optimization Techniques |

| Williamson Ether Synthesis | Use of strong, non-nucleophilic base; polar aprotic solvent; elevated temperature. | Stoichiometric control of reagents; purification by chromatography or recrystallization. |

| Esterification | Use of excess alcohol; removal of water (e.g., Dean-Stark trap). | Washing with mild base; purification by distillation or chromatography. |

| Nitro Group Reduction | Use of active catalyst; high-pressure hydrogenation. | Careful filtration of catalyst; purification by recrystallization or column chromatography. |

Advanced Spectroscopic and Spectrometric Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that map the hydrogen and carbon framework of a molecule.

The ¹H NMR spectrum of Methyl 2-amino-5-ethoxy-4-fluorobenzoate is expected to show distinct signals for each unique proton environment. The ethoxy group should present as a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The methyl ester group will appear as a sharp singlet. The two aromatic protons will appear as doublets, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The amino (NH₂) protons typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would show signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the fluorine, amino, and ethoxy substituents), the methyl ester carbon, and the two carbons of the ethoxy group. Data from analogous compounds, such as Methyl 2-amino-5-bromobenzoate, are often used to predict and confirm these assignments. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H (position 3) | ~7.2-7.4 | d | C=O (ester) | ~168 |

| Ar-H (position 6) | ~6.3-6.5 | d | C-F | ~150-155 (d) |

| NH₂ | ~4.5-5.5 | br s | C-O (ethoxy) | ~145-150 |

| -OCH₂CH₃ | ~4.0-4.2 | q | C-NH₂ | ~140-145 |

| -COOCH₃ | ~3.8-3.9 | s | Ar-CH | ~115-120 |

| -OCH₂CH₃ | ~1.3-1.5 | t | Ar-CH | ~100-105 (d) |

| Ar-C (ester) | ~105-110 | |||

| -OCH₂CH₃ | ~64 | |||

| -COOCH₃ | ~52 | |||

| -OCH₂CH₃ | ~15 |

Predicted data is based on the analysis of structurally similar compounds and established chemical shift principles. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms. nih.gov Since ¹⁹F has a nuclear spin of 1/2 and a natural abundance of 100%, it provides sharp signals over a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. beilstein-journals.org For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom attached to the aromatic ring. The precise chemical shift of this signal is sensitive to the electronic effects of the other substituents on the ring. nih.gov Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of its position.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating complex molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For the target molecule, COSY would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also show a correlation between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com It is used to definitively assign the carbon signals for all protonated carbons, such as the aromatic C-H, the ester methyl, and the ethoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com HMBC is invaluable for piecing together the molecular skeleton. Key correlations would be expected between the aromatic proton at position 3 and the ester carbonyl carbon, and between the protons of the ethoxy group and the aromatic carbon at position 5, confirming the placement of these substituents on the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula. For this compound (C₁₀H₁₂FNO₃), HRMS would be used to confirm the calculated exact mass of the molecular ion ([M]+ or [M+H]+). chemscene.com

In addition to molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. Under ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways could include the loss of a methoxy (B1213986) radical (•OCH₃) from the ester, or the cleavage of the entire methyl formate (B1220265) group (HCOOCH₃), providing further evidence for the proposed structure.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol chemscene.com |

| Calculated Exact Mass ([M]) | 213.0798 u |

| Expected [M+H]⁺ Ion | 214.0876 m/z |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic and aliphatic groups would be observed between 2850-3100 cm⁻¹. A strong, sharp absorption band around 1680-1720 cm⁻¹ would be indicative of the C=O stretch of the ester carbonyl group. Additionally, C-O stretching (for the ester and ether) and C-F stretching vibrations would be present in the fingerprint region (below 1500 cm⁻¹). Studies on similar molecules like 2-amino-5-fluorobenzoic acid and Methyl 2-amino-5-bromobenzoate support these expected assignments. researchgate.netnih.govnih.gov

Table 3: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2850 - 3000 |

| C=O Stretch | Ester | 1680 - 1720 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-O Stretch | Ester, Ether | 1100 - 1300 |

| C-F Stretch | Aryl Fluoride (B91410) | 1200 - 1270 |

Predicted data is based on the analysis of structurally similar compounds. researchgate.netnih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a solid crystal. Although no published crystal structure for this compound is currently available, analysis of closely related compounds like Methyl 2-amino-5-chlorobenzoate provides insight into the expected solid-state characteristics. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data regarding the Ultraviolet-Visible (UV-Vis) spectroscopy of this compound could not be located. Consequently, a detailed analysis of its electronic transitions, including a data table of absorption maxima (λmax) and molar absorptivity (ε), cannot be provided at this time.

UV-Vis spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. By passing a beam of UV-visible light through a sample and measuring the absorbance at different wavelengths, scientists can identify the wavelengths at which the molecule absorbs light. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For aromatic compounds like this compound, the electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are usually characterized by high molar absorptivity. The n → π* transitions involve the promotion of non-bonding electrons (for example, from the nitrogen of the amino group or the oxygens of the ester and ether groups) to antibonding π* orbitals and are generally of lower intensity.

The specific positions and intensities of these absorption bands are influenced by the molecule's chromophores (the parts of the molecule that absorb light, in this case, the substituted benzene (B151609) ring) and auxochromes (substituents on the chromophore that modify its light-absorbing properties, such as the amino, ethoxy, and fluoro groups). The solvent in which the spectrum is recorded can also affect the absorption maxima due to interactions between the solvent and the analyte molecules.

While spectroscopic data for structurally similar compounds, such as Methyl 2-amino-5-bromobenzoate, are available, these cannot be used to accurately represent the electronic transition behavior of this compound due to the differing electronic effects of the substituents.

Further experimental research is required to determine the precise UV-Vis spectroscopic profile of this compound. Such studies would provide valuable data for its characterization and for understanding the electronic structure of this particular molecule.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Methyl 2-amino-5-ethoxy-4-fluorobenzoate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and energetic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key aspects of its molecular geometry and stability.

Theoretical studies on similar aromatic compounds have demonstrated the utility of DFT in predicting geometric parameters, such as bond lengths and angles, which are often in good agreement with experimental data. ucl.ac.uknih.govresearchgate.net The optimized molecular structure obtained from these calculations serves as the foundation for further analysis of the molecule's properties.

Table 1: Theoretical Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.38 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| C-O (Ether) Bond Length | ~1.37 Å |

| C-C-N Bond Angle | ~121° |

| C-C-F Bond Angle | ~119° |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for electronic structure calculations compared to DFT. While computationally more demanding, these methods are invaluable for benchmarking DFT results and for systems where electron correlation effects are particularly important. For this compound, ab initio calculations can provide more precise predictions of properties like ionization potential and electron affinity.

Molecular Dynamics Simulations (non-biological interaction contexts)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various non-biological environments, such as in different solvents or at different temperatures. By numerically solving Newton's equations of motion, MD simulations can track the atomic positions over time, providing insights into conformational changes, intermolecular interactions, and transport properties.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in the ethoxy and methyl ester groups of this compound suggests the existence of multiple conformers. Conformational analysis, through systematic scanning of the potential energy surface (PES), can identify the most stable conformations and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions. The PES can be mapped by systematically varying key dihedral angles and calculating the corresponding energy at each point.

Analysis of Electron Density Distribution and Electrostatic Potential Surfaces

The electron density distribution reveals how electrons are distributed within the molecule. The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the electronegative oxygen, fluorine, and nitrogen atoms, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the aromatic ring, highlighting potential sites for nucleophilic interactions. researchgate.netnih.gov

Table 2: Predicted Electrostatic Potential (ESP) Charges on Key Atoms of this compound

| Atom | Predicted ESP Charge (a.u.) |

|---|---|

| Fluorine | -0.25 to -0.35 |

| Nitrogen (Amino) | -0.80 to -0.90 |

| Oxygen (Carbonyl) | -0.50 to -0.60 |

| Oxygen (Ester) | -0.45 to -0.55 |

| Oxygen (Ether) | -0.30 to -0.40 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.govmalayajournal.orgmaterialsciencejournal.org A smaller gap generally implies higher reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be distributed over the electron-withdrawing carboxylate group and the aromatic ring. malayajournal.org

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely employed to predict the spectroscopic parameters of molecules, which can aid in the interpretation of experimental data. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

These theoretical calculations provide valuable information on the electronic structure and dynamics of a molecule. For instance, studies on structurally related compounds demonstrate that DFT methods, often using basis sets like 6-311++G(d,p), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, showing good correlation with experimental results. The differences between calculated and experimental shifts are typically minimal, validating the computational model.

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These predictions are crucial for assigning specific vibrational modes to the observed spectral bands. For example, in a study on a related Schiff base compound, DFT calculations were able to predict C-O and C=N stretching frequencies that were in close agreement with the experimental values.

Below are illustrative tables showing the type of data generated in such computational studies, based on findings for an analogous compound, 2-[(1E)-2-aza-2-(5-methyl(2-pyridyl)ethenyl)]-4-bromobenzen-1-ol, as specific data for this compound is not available.

Illustrative ¹H and ¹³C NMR Chemical Shift Data (in ppm) Data based on a similar compound for illustrative purposes.

Illustrative Vibrational Frequency Data (in cm⁻¹) Data based on a similar compound for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also instrumental in elucidating reaction mechanisms by modeling reaction pathways and characterizing transition states. This area of study helps in understanding how a compound is formed or how it behaves in a chemical reaction by mapping its potential energy surface.

These theoretical investigations can identify the most energetically favorable route from reactants to products, revealing the structures of intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and characterizing its geometry and energy is key to calculating the activation energy of the reaction, which in turn determines the reaction rate.

For substituted aminobenzoates, computational modeling could be used to explore various synthetic routes or subsequent reactions. For example, in the related molecule Methyl 2-amino-5-chlorobenzoate, an intramolecular N-H···O hydrogen bond is observed, leading to the formation of a stable six-membered ring. Theoretical modeling could be employed to calculate the energetic stability conferred by this hydrogen bond and to model the transition state required to form or break this interaction during a chemical process. Such analyses are critical for designing new synthetic methodologies and for understanding the reactivity of the compound.

Table of Mentioned Compounds

Chemical Reactivity and Derivatization Studies

Reactions at the Amine Functionality: Alkylation, Acylation, and Condensation Reactions

The primary amino group in Methyl 2-amino-5-ethoxy-4-fluorobenzoate is a key site for synthetic modification due to the nucleophilic nature of its nitrogen atom. vedantu.com This allows for a variety of reactions, including acylation, alkylation, and condensation.

Acylation: The amine readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. For instance, in analogous reactions, methyl anthranilate is acylated with acetyl chloride to form methyl 2-acetamidobenzoate. innovareacademics.in This transformation is fundamental for protecting the amine group or for building more complex molecular architectures.

Alkylation: While direct N-alkylation of anilines with alkyl halides can be challenging to control and may result in mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, various methods have been developed to improve selectivity. vedantu.comrsc.orgacs.org Reductive alkylation, for example, offers a more controlled approach. The reaction of methyl anthranilate with formaldehyde (B43269) in the presence of a hydrogenation catalyst and an acid catalyst efficiently produces methyl N-methylanthranilate. google.com It is expected that this compound would undergo similar selective mono-alkylation under these conditions.

Condensation Reactions: The amino group can condense with various carbonyl compounds. A significant application of this reactivity is in the synthesis of quinazolinones, a class of heterocycles with diverse biological activities. The reaction of a substituted anthranilate with an isocyanate, for example, forms an intermediate that cyclizes to a quinazoline-2,4-dione. google.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-amino-2-methyl-4-(3H)-quinazolinone after initial acylation of the starting anthranilate. innovareacademics.in These examples strongly suggest that this compound is a suitable precursor for the synthesis of highly substituted quinazolinone derivatives.

| Reaction Type | Reagent Example | Product Type | Analogous Substrate | Reference |

| Acylation | Acetyl Chloride | N-Acyl Anthranilate | Methyl Anthranilate | innovareacademics.in |

| Alkylation | Benzyl Alcohol / Catalyst | N-Alkylated Aniline (B41778) | Aniline | researchgate.net |

| Reductive Alkylation | Formaldehyde / H₂ / Catalyst | N-Methyl Anthranilate | Methyl Anthranilate | google.com |

| Condensation-Cyclization | Isocyanate / Base | Quinazoline-2,4-dione | Methyl Anthranilate | google.com |

| Condensation-Cyclization | Acetic Anhydride then Hydrazine Hydrate | 3-Amino-quinazolinone | Methyl Anthranilate | innovareacademics.in |

Reactions at the Ester Functionality: Transesterification and Selective Hydrolysis

The methyl ester group of the title compound provides another handle for chemical modification, primarily through hydrolysis and transesterification.

Selective Hydrolysis: The ester can be saponified to the corresponding carboxylic acid under basic conditions, or hydrolyzed under acidic conditions. Studies on 2-aminobenzoate (B8764639) esters reveal that the neighboring amine group can participate in the reaction, catalyzing hydrolysis through an intramolecular general base mechanism. nih.gov This participation leads to a significant rate enhancement compared to esters where the amino group is absent or located at the para position. nih.gov This suggests that the hydrolysis of this compound to 2-amino-5-ethoxy-4-fluorobenzoic acid can be achieved under relatively mild conditions, potentially preserving other sensitive functionalities within a larger molecule. The selective hydrolysis of esters in the presence of more robust amide bonds is a common and feasible transformation. researchgate.net

Transesterification: This process involves converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.comtechscience.cn For example, a methyl ester can be converted to an ethyl ester by treatment with ethanol (B145695) and a catalytic amount of acid or a base like sodium ethoxide. masterorganicchemistry.com This reaction is generally an equilibrium process, and using the desired alcohol as the solvent drives the reaction to completion. masterorganicchemistry.com This allows for the modification of the ester group in this compound to introduce different alkyl chains, which can be useful for tuning physical properties like solubility or for subsequent synthetic steps.

| Reaction Type | Reagent/Conditions | Product Type | Key Feature | Reference |

| Selective Hydrolysis | Aqueous Base (e.g., NaOH, LiOH) or Acid | Carboxylic Acid | Intramolecular catalysis by ortho-amino group enhances rate. nih.gov | nih.gov |

| Transesterification | R'OH / Acid or Base Catalyst | New Ester (R' = alkyl, aryl) | Equilibrium process; driven by using R'OH as solvent. masterorganicchemistry.com | masterorganicchemistry.comresearchgate.net |

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with two strong activating groups (–NH2 and –OEt), one deactivating group (–COOCH3), and a halogen (–F). wikipedia.orglibretexts.org The powerful ortho, para-directing effects of the amino and ethoxy groups dominate the ring's reactivity, making it highly susceptible to electrophilic attack. wikipedia.org

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring substituted with at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen). youtube.com In this compound, the fluorine atom could potentially act as a leaving group. However, the presence of the potent electron-donating amino and ethoxy groups significantly increases the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, SNAr reactions on this substrate are highly unlikely to occur under standard conditions. nih.gov

The aromatic ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating resonance effects of the amino and ethoxy groups. wikipedia.orgmasterorganicchemistry.com These groups direct incoming electrophiles to the ortho and para positions. The available positions on the ring are C3 and C6. The C6 position is para to the strongly activating amino group and ortho to the ethoxy group, making it the most probable site for electrophilic attack. The C3 position is ortho to the amino group but is sterically hindered and adjacent to the deactivating ester group. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com Given the high reactivity of the ring, mild conditions would be necessary to avoid polysubstitution. Furthermore, the basic amino group may require protection via acylation prior to reactions that use strong Lewis or Brønsted acids (e.g., Friedel-Crafts or nitration) to prevent it from acting as a base and deactivating the ring. chemistrysteps.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The structure of this compound lends itself to participation in important palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: While the molecule itself lacks the typical aryl halide or triflate handle required for most cross-coupling reactions, its primary amine functionality makes it an excellent coupling partner in Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction would enable the coupling of the this compound moiety with various aryl or heteroaryl halides and triflates, providing a direct route to N-arylated derivatives. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling (via Diazotization): To utilize the molecule as the aromatic core in reactions like the Suzuki-Miyaura coupling, the amine group can be transformed into a more suitable functional group. rsc.org Through diazotization with nitrous acid (generated from NaNO2 and acid), the amino group can be converted into a diazonium salt. researchgate.net This intermediate can then be subjected to Sandmeyer-type reactions to install a halide (e.g., -Br or -I), which can subsequently participate in Suzuki-Miyaura cross-coupling with boronic acids to form new carbon-carbon bonds. nih.govrsc.org

| Coupling Reaction | Role of Compound | Required Co-reactant | Key Transformation | Reference |

| Buchwald-Hartwig Amination | Amine Component | Aryl Halide/Triflate, Pd-catalyst, Base | C(aryl)-N bond formation | wikipedia.orgbeilstein-journals.org |

| Suzuki-Miyaura Coupling | Aryl Core (after derivatization) | Boronic Acid, Pd-catalyst, Base | C(aryl)-C(aryl) bond formation | rsc.orgnih.gov |

Cyclization and Heterocyclic Annulation Strategies

The ortho-disposition of the amino and ester functionalities makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems. mdpi.com This bifunctional arrangement allows for annulation reactions where both groups participate in ring formation.

A prominent example is the synthesis of quinazolinones. researchgate.netresearchgate.net Heating anthranilates with formamide (B127407) or other single-carbon sources can lead to the formation of the pyrimidine (B1678525) ring of the quinazolinone system. innovareacademics.in Similarly, reaction with isocyanates or thioisocyanates, followed by cyclization, provides access to quinazolinediones and thioquinazolinones, respectively. google.com The reaction between the amino group and a suitable carbonyl compound, followed by intramolecular attack of the ester group, is a common strategy. For example, the reaction of 2-dialkylaminobenzaldehydes with barbituric acids leads to spiro-fused quinolinepyrimidines through a Knoevenagel condensation followed by an intramolecular cyclization. nih.gov These established methodologies indicate that this compound can be effectively used to construct a variety of complex, functionalized heterocyclic scaffolds.

Investigation of Novel Reaction Pathways and Reagents

The exploration of novel reaction pathways for this compound focuses on leveraging its unique electronic and steric properties. The interplay of the electron-donating amino and ethoxy groups and the electron-withdrawing fluoro and methyl ester groups influences the reactivity of the aromatic ring and the functional groups themselves. Researchers are investigating new reagents and catalytic systems to achieve selective transformations and construct diverse molecular architectures.

One promising area of investigation is the use of transition metal-catalyzed cross-coupling reactions. While not extensively documented for this specific molecule, analogous reactions with similar substituted anilines and haloaromatics suggest significant potential. For instance, the amino group can be a directing group in C-H activation/functionalization reactions, allowing for the introduction of various substituents at the ortho position.

Another avenue of research involves the derivatization of the amino group. Beyond simple acylation or alkylation, novel methods for the construction of heterocyclic rings fused to the benzene nucleus are of particular interest. This can be achieved through condensation reactions with bifunctional reagents, leading to the formation of quinazolines, benzodiazepines, or other pharmacologically relevant scaffolds.

The fluorine atom, while generally considered unreactive in nucleophilic aromatic substitution on an electron-rich ring, can be activated under specific conditions or participate in certain metal-catalyzed processes. Investigations into novel methods for the selective replacement or modification of the fluorine atom could open up new derivatization possibilities.

The ester functionality also provides a handle for various transformations. Saponification to the corresponding carboxylic acid is a straightforward modification, which can then be used in amide bond formation or other carboxylate-based reactions. Direct conversion of the ester to other functional groups, such as amides or alcohols, using novel reagents can provide alternative synthetic routes.

While specific studies on "this compound" are limited, data from related anthranilate derivatives provide insights into potential reaction pathways.

One area of active research is the synthesis of N-substituted anthranilates as building blocks for more complex heterocyclic systems. rsc.orgnih.gov Methodologies such as Buchwald-Hartwig amination and reductive amination have been successfully applied to similar anthranilate systems to introduce a wide range of substituents on the amino group. rsc.orgnih.gov These reactions are often high-yielding and tolerate a variety of functional groups.

Furthermore, the synthesis of metal complexes with anthranilic acid and its analogues has been a subject of study, indicating the potential for "this compound" to act as a ligand in coordination chemistry. mdpi.com The resulting metal complexes may exhibit interesting catalytic or biological properties.

The development of novel synthetic methods for substituted anilines, in general, provides a broader context for potential derivatizations. researchgate.net These methods often focus on green chemistry principles, employing safer reagents and more efficient reaction conditions.

The derivatization of the amino and carboxylic acid functionalities is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. nih.govresearchgate.net Two-step derivatization procedures, for instance, are routinely used for the analysis of amino acids and could be adapted for the modification of "this compound". nih.govresearchgate.net

The following interactive data tables summarize potential novel reaction pathways and derivatization studies based on the reactivity of analogous compounds.

Table 1: Potential N-Arylation via Buchwald-Hartwig Amination

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 85 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 78 |

| 3 | 1-Iodonaphthalene | PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | 92 |

Table 2: Potential Synthesis of Fused Heterocycles

| Entry | Reagent | Product Type | Conditions |

| 1 | Phosgene equivalent | Isatoic Anhydride derivative | Et₃N, Toluene, 0 °C to rt |

| 2 | 2-Bromobenzaldehyde | Acridone derivative | K₂CO₃, CuI, DMF, 120 °C |

| 3 | Ethyl 2-chloroacetoacetate | Quinolinone derivative | NaH, THF, reflux |

Table 3: Potential Derivatization of the Ester Group

| Entry | Reagent | Product | Conditions |

| 1 | LiAlH₄ | (2-Amino-5-ethoxy-4-fluorophenyl)methanol | THF, 0 °C |

| 2 | NH₃/MeOH | 2-Amino-5-ethoxy-4-fluorobenzamide | Sealed tube, 100 °C |

| 3 | MeMgBr (excess) | 2-(2-Amino-5-ethoxy-4-fluorophenyl)propan-2-ol | Et₂O, 0 °C to rt |

These tables represent hypothetical, yet chemically plausible, transformations that could be the subject of future research into the chemical reactivity and derivatization of this compound.

Structure Property Relationships and Molecular Design Principles

Impact of Fluorine Substitution on Electronic Properties and Reactivity

The substitution of a hydrogen atom with fluorine on an aromatic ring profoundly alters the molecule's electronic landscape and subsequent reactivity. numberanalytics.com Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) that decreases the electron density of the aromatic ring. nih.gov This deactivation makes the ring less susceptible to electrophilic substitution reactions. numberanalytics.com

While fluorine's inductive effect is dominant, it also possesses a lone pair of electrons that can be donated to the aromatic π-system, a phenomenon known as a positive mesomeric effect (+M effect). nih.gov However, due to poor orbital overlap between the 2p orbitals of carbon and fluorine, this mesomeric effect is significantly weaker than its inductive effect. The net result is a strong pull of electron density from the ring. nih.gov This redistribution of electron density lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comnih.gov This stabilization can increase the molecule's resistance to oxidation and other degradation reactions. numberanalytics.com The presence of the fluorine atom can also make the compound more reactive towards certain nucleophilic substitution reactions. numberanalytics.com

| Property | Effect of Fluorine Substitution | Consequence |

|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (-I) | Decreases electron density in the ring, deactivating it towards electrophilic attack. nih.gov |

| Mesomeric Effect | Weakly electron-donating (+M) | Partially counteracts the inductive effect but is much weaker. nih.gov |

| Molecular Orbitals | Stabilizes (lowers the energy of) HOMO and LUMO. numberanalytics.comnih.gov | Increases chemical stability and resistance to oxidation. numberanalytics.com |

| Reactivity | Decreased reactivity towards electrophiles; potentially increased reactivity towards nucleophiles. numberanalytics.com | Alters the regioselectivity of further chemical modifications. |

Role of Ethoxy and Amino Groups in Molecular Architecture and Intermolecular Interactions

The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are critical in defining the three-dimensional structure and crystal packing of the molecule through various intermolecular interactions. These non-covalent forces are fundamental to the supramolecular assembly of the compound in the solid state. numberanalytics.com

The primary amino group is a potent hydrogen bond donor, while the oxygen atoms of the ester's carbonyl group and the ethoxy group act as hydrogen bond acceptors. numberanalytics.comcetjournal.it This functionality allows for the formation of robust intermolecular N—H···O hydrogen bonds, which often link molecules into chains or more complex networks in the crystal lattice. nih.govresearchgate.net An intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen of the ester is also possible, which would result in a nearly planar six-membered ring structure, a feature observed in similar 2-aminobenzoate (B8764639) compounds. nih.govresearchgate.net

| Functional Group | Interaction Type | Role | Potential Partner |

|---|---|---|---|

| Amino (-NH₂) | Hydrogen Bond Donor | Forms strong intermolecular links. numberanalytics.com | Carbonyl Oxygen, Ethoxy Oxygen |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Key site for receiving hydrogen bonds. cetjournal.it | Amino Group (-NH₂) |

| Ethoxy (-OCH₂CH₃) | Hydrogen Bond Acceptor | Participates in weaker hydrogen bonding. | Amino Group (-NH₂) |

| Ethoxy (-OCH₂CH₃) | Van der Waals Forces | Contributes to crystal packing and steric hindrance. | Neighboring Molecules |

Correlation of Molecular Structure with Advanced Spectroscopic Signatures

The distinct functional groups of Methyl 2-amino-5-ethoxy-4-fluorobenzoate give rise to a unique set of signals in various spectroscopic analyses, allowing for unambiguous structural confirmation.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ester carbonyl, C-O stretching bands for the ester and ether linkages, and a C-F stretching vibration. The formation of hydrogen bonds can cause shifts in the N-H and C=O stretching frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The spectrum would feature distinct signals for the aromatic proton, the amine protons (which may be broad), and the ethoxy group, which would present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methyl ester group would appear as a singlet.

¹³C NMR : The carbon spectrum will show signals for each unique carbon atom. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), which is a definitive feature. The chemical shifts of the aromatic carbons are influenced by the electronic effects of all four substituents.

¹⁹F NMR : A single resonance is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride (B91410).

| Spectroscopy | Functional Group | Expected Signature |

|---|---|---|

| Infrared (IR) | Amino (-NH₂) | N-H stretching vibrations. |

| Ester (C=O) | Strong C=O stretching band. | |

| Ethoxy/Ester (C-O) | C-O stretching bands. | |

| Fluorine (C-F) | C-F stretching vibration. | |

| ¹H NMR | Aromatic | Signal in the aromatic region. |

| Amino (-NH₂) | Broad singlet for -NH₂ protons. | |

| Ethoxy (-OCH₂CH₃) | Quartet (-CH₂) and Triplet (-CH₃). | |

| Methyl Ester (-COOCH₃) | Singlet for -CH₃ protons. | |

| ¹³C NMR | Aromatic C-F | Large ¹JC-F coupling constant. |

| ¹⁹F NMR | Aromatic C-F | Single resonance in the aryl fluoride region. |

Rational Design Strategies for Analogous Compounds with Tuned Properties

The structure of this compound serves as a scaffold that can be systematically modified to create analogs with fine-tuned physicochemical and biological properties. Such strategies are central to medicinal chemistry and materials science. nih.gov

One common strategy is bioisosteric replacement . For instance, the fluorine atom could be replaced with other halogens or a trifluoromethyl group to modulate lipophilicity and electronic effects. mdpi.comnih.gov Similarly, the ethoxy group could be replaced by other alkoxy groups of varying chain lengths to systematically adjust solubility and steric profile.

Another approach involves modifying the molecule to enhance metabolic stability . The introduction of fluorine is a well-established strategy to block sites of oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. tandfonline.comnih.gov Further modifications could be designed to protect other metabolically labile sites on the molecule.

The electronic properties can be tuned by changing the position of the fluorine atom or by introducing additional electron-withdrawing or electron-donating groups. This can alter the molecule's pKa, dipole moment, and ability to participate in specific interactions, such as hydrogen bonding or π-π stacking, which can be crucial for improving binding affinity to a biological target. tandfonline.com

| Strategy | Example Modification | Target Property to Tune | Rationale |

|---|---|---|---|

| Bioisosteric Replacement | Replace -OCH₂CH₃ with -OCH₃ or -OCF₃. | Lipophilicity, solubility, metabolic stability. | Alters size, polarity, and bond strength without drastic structural changes. nih.gov |

| Metabolic Blocking | Introduce a second fluorine atom at a metabolically vulnerable position. | Pharmacokinetics, bioavailability. | The high C-F bond energy prevents enzymatic oxidation at that site. researchgate.net |

| Electronic Tuning | Move the fluorine atom to the ortho or meta position relative to the amino group. | Reactivity, pKa, binding affinity. | Alters the interplay of inductive and mesomeric effects, changing electron distribution. tandfonline.com |

| Conformational Constraint | Incorporate the ethoxy group into a cyclic ether structure. | Binding selectivity, entropy. | Reduces conformational flexibility, which can lead to a more favorable binding profile. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate from complex mixtures. These methods provide the necessary selectivity and sensitivity for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines. nih.gov For a compound such as this compound, reversed-phase HPLC is the most suitable approach. The separation is typically achieved on a C18 or a phenyl-bonded stationary phase, which provides a combination of hydrophobic and π–π interactions, enhancing selectivity for aromatic compounds. mdpi.com

Advanced detectors are crucial for achieving the required sensitivity and specificity. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is particularly useful as it can acquire absorbance spectra across a range of wavelengths simultaneously. ctlatesting.com This allows for the determination of the optimal detection wavelength for this compound and can also aid in peak purity assessment. For aromatic amines, detection is often performed in the UV region, typically between 230-280 nm.

For enhanced sensitivity, especially at trace levels, fluorescence detectors can be employed. However, this may require derivatization of the primary amine group with a fluorescent tag. Mass spectrometric (MS) detectors coupled with HPLC (LC-MS) offer the highest selectivity and sensitivity, providing mass-to-charge ratio information that can confirm the identity of the compound.

Below is a hypothetical interactive data table illustrating typical HPLC parameters for the analysis of a compound similar to this compound.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase | Acetonitrile (B52724) and Water (gradient) | A versatile solvent system for reversed-phase chromatography. |

| Gradient | 30% to 80% Acetonitrile over 20 min | To ensure elution of the compound with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detector | Diode Array Detector (DAD) | For spectral confirmation and quantification. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, with its polar amino group, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to replace the active hydrogen on the amine group with a nonpolar moiety, thereby increasing its volatility. nih.gov

A common derivatization technique is silylation, where a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. nih.govnih.gov These derivatives are more volatile and exhibit improved chromatographic behavior. mdpi.com

The derivatized sample is then injected into the GC-MS system. The separation occurs in a capillary column, typically with a nonpolar stationary phase. The mass spectrometer serves as the detector, providing mass spectra of the eluting compounds, which allows for positive identification and quantification.

The following interactive data table outlines typical GC-MS conditions for the analysis of a silylated derivative of an aromatic amine.

| Parameter | Condition | Rationale |

| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylating agent. |

| Reaction Conditions | 70 °C for 30 minutes | To ensure complete derivatization. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, nonpolar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.2 mL/min | An inert and efficient carrier gas. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature gradient to separate compounds with different volatilities. |

| Injection Mode | Splitless | To enhance sensitivity for trace analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible mass spectra. |

| Mass Analyzer | Quadrupole | A common mass analyzer for routine GC-MS analysis. |

Quantitative NMR (qNMR) for High-Purity Assessment and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a reference standard of the same compound. enovatia.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. oxinst.com For this compound, both ¹H and ¹⁹F NMR can be utilized for quantitative purposes. acs.orgacgpubs.org

In a typical qNMR experiment for purity assessment, a known amount of the sample is dissolved in a suitable deuterated solvent along with a known amount of an internal standard of high purity. oxinst.com The internal standard should have a simple spectrum with at least one signal that is well-resolved from the signals of the analyte. By comparing the integral of a specific signal of the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated.

¹⁹F qNMR can be particularly advantageous for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the typically large chemical shift range, which often results in a simpler spectrum with less signal overlap compared to ¹H NMR. nih.govacs.org

Development of Specific Assays for Trace Analysis (non-biological matrices)

The detection of trace levels of this compound in non-biological matrices, such as environmental samples (water, soil) or industrial process streams, requires highly sensitive and specific analytical methods. mdpi.comresearchgate.net These assays often involve a sample preparation step to pre-concentrate the analyte and remove interfering matrix components, followed by analysis using a sensitive instrumental technique.

Solid-Phase Extraction (SPE) is a commonly used technique for the extraction and pre-concentration of aromatic amines from aqueous samples. scilit.commdpi.com A sorbent material, such as a C18 or a mixed-mode cation exchange sorbent, is chosen to retain the analyte from the sample matrix. The analyte is then eluted with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample extract.

Following sample preparation, analysis is typically performed using HPLC coupled with a highly sensitive detector, such as a fluorescence detector (after derivatization) or a mass spectrometer (LC-MS/MS). These techniques can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

Sample Preparation and Matrix Effect Considerations in Analysis

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices. mdpi.com The goal of sample preparation is to isolate the analyte of interest from interfering components of the matrix that can affect the analytical measurement. lcms.cz

In liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact the accuracy of quantification. longdom.org Matrix effects are the alteration of the ionization efficiency of the analyte due to the presence of co-eluting compounds from the sample matrix. chromatographyonline.com This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).

To mitigate matrix effects, several strategies can be employed:

Effective sample cleanup: Techniques like SPE or liquid-liquid extraction can remove a significant portion of the interfering matrix components. researchgate.net

Chromatographic separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components can reduce matrix effects.

Use of isotopically labeled internal standards: An isotopically labeled version of the analyte is the ideal internal standard as it will have the same chromatographic retention time and ionization behavior as the analyte, thus compensating for any matrix effects.

Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.

The choice of sample preparation technique and the strategies to address matrix effects will depend on the specific matrix being analyzed and the required level of accuracy and precision.

Potential Applications and Broader Chemical Implications Non Biological Focus

Precursor in Fine Chemical Synthesis

Methyl 2-amino-5-ethoxy-4-fluorobenzoate serves as a crucial intermediate in the synthesis of a variety of fine chemicals, including specialty monomers, dyes, pigments, and agrochemicals. The presence of multiple functional groups—an amine, an ester, an ether, and a carbon-fluorine bond—allows for a wide range of chemical transformations.

The amino group can be readily diazotized and converted into a variety of other functional groups, a cornerstone of azo dye synthesis. Azo dyes are a major class of synthetic colorants used extensively in the textile and printing industries. While direct synthesis of dyes from this specific molecule is not extensively documented in public literature, the general principles of azo dye chemistry suggest its utility. The synthesis typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich nucleophile.

In the realm of agrochemicals, substituted aminobenzoic acid derivatives are known to be precursors for various pesticides and herbicides. The specific combination of substituents in this compound could be leveraged to create novel active ingredients with tailored biological activities and improved environmental profiles. The fluorine atom, in particular, is a common feature in modern agrochemicals, often enhancing their efficacy and metabolic stability.

Role in Material Science and Polymer Chemistry

The structural features of this compound make it a promising candidate as a monomer or a precursor for specialty polymers. The presence of the fluorine atom can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and low surface energy.

Fluorinated monomers are key components in the production of high-performance polymers with applications in electronics, aerospace, and coatings. The amino and ester functionalities of this compound provide handles for polymerization reactions, such as polycondensation to form polyamides or polyesters. The resulting polymers would possess a unique combination of properties derived from both the fluorinated aromatic core and the specific polymer backbone. Research into the synthesis of fluorinated benzoxazine (B1645224) monomers, for example, highlights the utility of fluorinated amines in creating polymers with low dielectric constants and high glass transition temperatures, properties valuable in electronic applications.

Ligand Design in Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling more efficient and selective chemical transformations. Substituted aminobenzoic acids and their derivatives can serve as scaffolds for the synthesis of new ligands for transition metal catalysts. The amino and ester groups of this compound can be modified to introduce coordinating atoms, such as phosphorus or nitrogen, to create bidentate or multidentate ligands.

The electronic properties of the ligand, which are crucial for the performance of the catalyst, can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating effect of the amino and ethoxy groups, creates a unique electronic environment that could lead to catalysts with novel reactivity and selectivity. While specific ligands derived from this exact molecule are not widely reported, the general principles of ligand design point to its potential in this area.

Development of Chemical Probes and Analytical Reagents

Fluorescent chemical probes are indispensable tools in analytical chemistry and bio-imaging. The fluorinated aromatic core of this compound can serve as a basis for the development of novel fluorescent probes. The inherent fluorescence of some aromatic compounds can be modulated by the introduction of specific functional groups that interact with analytes of interest.

The amino group of this compound can be functionalized to introduce recognition moieties for specific ions or molecules. Upon binding to the target analyte, a change in the fluorescence properties of the molecule, such as intensity or wavelength, can be observed, allowing for quantitative detection. Benzofurazan-based probes, which also feature a nitro group and a halogen, are known for their dual chromogenic and fluorogenic properties, making them versatile analytical reagents. The structural similarities suggest that derivatives of this compound could be developed into effective chemical sensors.

Environmental Chemistry: Fate and Degradation Studies

The increasing use of fluorinated compounds has raised concerns about their environmental fate and persistence. The strong carbon-fluorine bond makes many organofluorine compounds resistant to degradation. Understanding the environmental behavior of chemicals like this compound is crucial, especially if they are to be used in industrial applications.